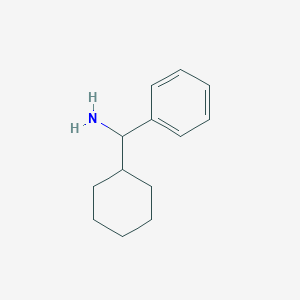

Cyclohexyl(phenyl)methanamine

Description

Emerging Research Paradigms and Strategic Future Directions for Cyclohexyl(phenyl)methanamine

Contemporary research on this compound and its derivatives is expanding into new and innovative areas, driven by the demand for novel therapeutic agents, more efficient catalytic systems, and advanced materials.

One of the most significant emerging paradigms is the use of this compound derivatives as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of certain this compound derivatives can be exploited to induce high levels of enantioselectivity in a variety of chemical transformations. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry.

Recent advancements in catalysis have also highlighted the potential of ligands derived from cyclohexylamine (B46788) structures. For instance, visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives has been demonstrated, offering a green and efficient alternative to traditional methods. researchgate.netnih.govrsc.org These photocatalytic methods often proceed under mild conditions and exhibit high atom economy. researchgate.netnih.govrsc.org

In the realm of medicinal chemistry, derivatives of cyclohexylamine are being investigated for a wide range of therapeutic applications. nih.gov The rigid cyclohexyl scaffold, combined with the aromatic phenyl group and the reactive amine, provides a platform for the design of molecules with specific biological targets. For example, research has shown that certain cyclohexylamine derivatives exhibit antimicrobial and neurological activities. The exploration of these derivatives as potential treatments for various diseases represents a key future direction.

The table below presents some recent research findings related to the applications of this compound and its derivatives, highlighting the yields and conditions of these emerging methods.

Table 2: Recent Research Findings and Applications

| Application Area | Specific Reaction/Use | Catalyst/Conditions | Yield/Efficacy | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Enantioselective deprotonation of cyclohexene (B86901) oxide | Chiral lithium amide derived from cyclohexyl[(S)-1-ethylpyrrolidin-2-yl] methylamine | 80% yield, 78% enantiomeric excess | researchgate.net |

| Catalysis | Reductive amination of cyclohexanone (B45756) with benzylamine | 4 wt% Au/TiO2 | 72% yield | d-nb.info |

| Medicinal Chemistry | Synthesis of β-Phenylalanine derivatives | Phenylalanine ammonia (B1221849) lyase (PAL) | High enantioselectivity (>99% ee) | nih.gov |

| Photocatalysis | Intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones | Photoredox catalysis | Moderate to good yields with excellent diastereoselectivities | researchgate.netnih.govrsc.org |

The future of this compound research appears to be focused on the development of more sophisticated catalysts for asymmetric synthesis, the exploration of new therapeutic applications based on its unique structural motifs, and the expansion into materials science, where its derivatives could be used to create novel polymers and functional materials. eschemy.com The ongoing innovation in synthetic methodologies, particularly in photocatalysis and green chemistry, will undoubtedly continue to provide new avenues for the application of this versatile compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCBKIHKSZUZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453904 | |

| Record name | cyclohexyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-35-0 | |

| Record name | cyclohexyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Preparations of Cyclohexyl Phenyl Methanamine

Elucidation of Primary Synthetic Routes to Cyclohexyl(phenyl)methanamine

The synthesis of this compound, a secondary amine, can be accomplished through several established and innovative chemical pathways. The selection of a particular route often depends on factors such as starting material availability, desired yield, and scalability. Primary methods include reductive amination, reactions mediated by organometallic reagents, and the reduction of oxime precursors.

Reductive amination is a highly versatile and widely employed method for the synthesis of amines. masterorganicchemistry.com This process typically involves two sequential steps: the reaction of a carbonyl compound with an amine to form an imine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, this involves the reaction of benzaldehyde with cyclohexylamine (B46788).

The initial step is the formation of the N-benzylidenecyclohexanamine (imine) intermediate. This reaction is generally favored under mildly acidic conditions (pH 4-5), which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. masterorganicchemistry.com If the conditions are too acidic, the amine nucleophile becomes protonated to its non-nucleophilic ammonium salt form, inhibiting the reaction. masterorganicchemistry.com

Following the formation of the imine, a reducing agent is introduced to hydrogenate the C=N double bond. A variety of reducing agents can be employed, each with specific advantages. Sodium borohydride (NaBH₄) is effective, but it can also reduce the starting aldehyde. masterorganicchemistry.comncert.nic.in Milder and more selective reducing agents are often preferred, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) is another effective method. thieme-connect.de

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of solvent, temperature, and the stoichiometry of the reactants and reagents.

Table 1: Optimized Conditions for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Typical Temperature | Key Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Can reduce the starting aldehyde; often added after imine formation is complete. researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Dichloroethane (DCE) | Room Temperature | Highly selective for imines over carbonyls; reaction is effective at mildly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Room Temperature | A mild and selective reagent, often used in one-pot procedures. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Ethyl Acetate | Room Temperature to 40°C | Requires specialized hydrogenation equipment; offers a clean reaction profile. organic-chemistry.org |

Organometallic reagents, particularly Grignard reagents, provide a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of amines. mnstate.edu A plausible route to this compound using this chemistry involves the reaction of a Grignard reagent with a suitable imine.

For instance, phenylmagnesium bromide can be reacted with N-cyclohexylmethanimine. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the imine C=N bond. youtube.com This addition reaction forms a magnesium salt of the target amine, which is then hydrolyzed in an acidic workup step to yield this compound.

A critical requirement for this synthesis is the careful control of reaction conditions. Grignard reagents are extremely reactive towards protic solvents, including water, and are sensitive to atmospheric oxygen and carbon dioxide. mnstate.edulibretexts.org Therefore, the reaction must be carried out under strictly anhydrous and inert atmospheric conditions, typically using dry ether or tetrahydrofuran (THF) as the solvent. libretexts.org

Synthetic Pathway Example:

Imine Formation: Cyclohexylamine reacts with formaldehyde to form N-cyclohexylmethanimine.

Grignard Reaction: The pre-formed imine is reacted with phenylmagnesium bromide in anhydrous ether.

Hydrolysis: The resulting intermediate is treated with aqueous acid (e.g., H₃O⁺) to produce the final this compound product.

This approach offers a direct way to construct the amine's scaffold but requires meticulous handling of highly reactive organometallic intermediates.

Another synthetic strategy involves the formation and subsequent reduction of an oxime precursor. Oximes can be readily prepared from the condensation of a ketone with hydroxylamine. wikipedia.org In this case, the required precursor is cyclohexyl phenyl ketoxime, synthesized from cyclohexyl phenyl ketone and hydroxylamine hydrochloride in the presence of a base. wikipedia.orgresearchgate.net

Once the oxime is formed, it can be reduced to the corresponding primary amine, this compound. The reduction of the C=NOH group to a CH-NH₂ group can be achieved using several powerful reducing agents. jove.com

Common reagents for oxime reduction include:

Lithium aluminum hydride (LiAlH₄): A potent reducing agent that effectively converts oximes to amines. The reaction is typically performed in an anhydrous solvent like diethyl ether or THF. jove.com

Catalytic Hydrogenation: This method involves treating the oxime with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium. It is often considered a "cleaner" reduction method. researchgate.net

Dissolving Metal Reduction: The use of sodium metal in an alcohol solvent (e.g., ethanol) is a classic method for oxime reduction.

The choice of reducing agent can influence the reaction's outcome and may require optimization to prevent side reactions and maximize the yield of the desired amine. jove.com

Modern organic synthesis continues to seek more efficient, selective, and environmentally benign methods. For the synthesis of the this compound scaffold, several novel approaches are emerging. These methods often rely on advanced catalytic systems to achieve the desired transformation under milder conditions.

Transfer Hydrogenation: This technique utilizes hydrogen donors, such as isopropanol or formic acid, in combination with transition metal catalysts (e.g., based on ruthenium or iridium) to reduce the imine intermediate formed in situ. thieme-connect.de These methods can avoid the need for high-pressure hydrogen gas, making them more amenable to standard laboratory setups.

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a highly selective route to amines. These biocatalysts can operate under mild aqueous conditions and can be engineered to produce a specific enantiomer of a chiral amine, which is a significant advantage for pharmaceutical applications.

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions via photocatalysts. nih.gov Novel methods are being developed for C(sp²)–C(sp³) cross-coupling reactions that could potentially be adapted for the synthesis of N-benzylic structures, offering new pathways for C-N bond formation under exceptionally mild conditions. nih.gov

These alternative approaches represent the forefront of synthetic chemistry, aiming to provide more sustainable and efficient routes to valuable chemical compounds like this compound.

Industrial-Scale Synthetic Considerations and Process Optimization

The transition from a laboratory-scale synthesis to an industrial-scale production of enantiomerically pure this compound presents a unique set of challenges and requires careful process optimization. The primary goals of industrial-scale synthesis are to ensure cost-effectiveness, safety, scalability, and sustainability while maintaining high product quality and enantiomeric purity.

For DKR processes, key considerations include the cost and stability of both the enzyme and the metal catalyst. Immobilization of the enzyme on a solid support is a common strategy to enhance its stability and facilitate its recovery and reuse, thereby reducing costs. nih.gov Similarly, the use of heterogeneous racemization catalysts or the immobilization of homogeneous catalysts is advantageous for catalyst separation and recycling. The choice of a non-toxic and easily recyclable solvent is also a critical factor. Process optimization would involve fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize space-time yield and minimize energy consumption. Continuous flow processes are increasingly being explored for enzymatic resolutions as they can offer better control over reaction parameters and lead to higher productivity compared to batch processes. researchgate.net

In the case of asymmetric catalysis, the high cost of precious metal catalysts (e.g., rhodium, iridium) and chiral ligands necessitates very low catalyst loadings and efficient catalyst recycling. The development of highly active and robust catalysts is therefore a major focus of research. The synthesis and handling of the prochiral imine substrate on a large scale also require careful consideration of its stability and potential hazards. Process safety is paramount, especially when dealing with high-pressure hydrogenation reactions. This involves the use of specialized equipment and adherence to strict safety protocols. Downstream processing, including product isolation and purification, must be efficient and scalable to ensure the final product meets the required purity specifications. Crystallization-based purification methods are often preferred at an industrial scale for their efficiency in removing impurities and potentially enhancing the enantiomeric purity of the final product.

Explorations in Chemical Reactivity and Transformation Mechanisms of Cyclohexyl Phenyl Methanamine

Oxidative Transformations of the Amine Functional Group

The primary amine functionality of cyclohexyl(phenyl)methanamine is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions. The benzylic position of the amine enhances its reactivity towards oxidation.

Conversion to Ketonic and Carboxylic Acid Derivatives

The oxidation of this compound can yield cyclohexyl phenyl ketone. This transformation involves the conversion of the C-N bond to a C=O bond. Strong oxidizing agents like potassium permanganate (KMnO4) can effect this change. Under controlled conditions, the primary amine is first oxidized to an intermediate imine (cyclohexyl(phenyl)methanimine), which is subsequently hydrolyzed to the corresponding ketone. quora.comacs.org

Reaction Scheme: Oxidation of this compound to Cyclohexyl Phenyl Ketone

Further oxidation, or the use of more vigorous conditions, can lead to the cleavage of the carbon-carbon bond adjacent to the phenyl ring, potentially forming carboxylic acid derivatives. However, a more controlled and common conceptual pathway to a carboxylic acid derivative from a primary amine involves a sequence of reactions. For instance, a biomimetic oxidation approach combines aerobic oxidation to an intermediate imine, followed by further oxidation to yield the carboxylic acid. nih.gov While direct conversion is challenging, this tandem strategy highlights the possibility of forming benzoic acid from the phenyl-containing fragment of the parent amine.

The table below summarizes common oxidizing agents used for the transformation of benzylic amines.

| Oxidizing Agent/System | Product Type | Notes |

| Potassium Permanganate (KMnO₄) | Ketone | Can lead to over-oxidation if not controlled. |

| tert-Butyl hydroperoxide (TBHP) | Ketone/Carboxylic Acid | Often used in catalytic systems. organic-chemistry.org |

| Oxone/KBr | Ketone | Proceeds via C-H bond abstraction under mild conditions. organic-chemistry.org |

| O₂/Salicylic Acid Derivatives | Imine | Metal-free system for oxidative coupling. acs.org |

| Ru Complexes/TBHP | Ketone | Catalytic system effective for benzylic C-H oxidation. organic-chemistry.org |

Mechanistic Studies of Oxidation Processes

The mechanism of amine oxidation is highly dependent on the oxidant. For strong oxidants like potassium permanganate, the reaction with benzylic amines is believed to proceed through different pathways, including hydride transfer or electron transfer. cdnsciencepub.com For benzylamine, a significant deuterium isotope effect suggests that the cleavage of the α-C-H bond is a rate-determining step, consistent with a hydride or hydrogen atom transfer mechanism. ubc.caacs.org

Initial Attack: The oxidant attacks the amine. For permanganate, this can involve an attack on the nitrogen atom or abstraction of the alpha-hydrogen. ubc.ca

Intermediate Formation: For benzylic amines, the reaction likely proceeds via a mechanism that stabilizes the developing charge or radical at the benzylic position. This leads to an imine intermediate. quora.com

Hydrolysis: The resulting imine is unstable in aqueous media and readily hydrolyzes to form the corresponding ketone (cyclohexyl phenyl ketone) and ammonia (B1221849).

In catalytic aerobic oxidations, the mechanism often involves the formation of a metal-ligand complex that facilitates the removal of hydrogen from the amine, forming the imine, which can then be hydrolyzed. acs.org

Reductive Reactions and Derivatization Strategies

While the amine group itself is in a reduced state, this compound serves as a crucial reagent in reductive amination reactions. This process is a cornerstone of amine synthesis, allowing for the alkylation of the amine nitrogen. wikipedia.orgorganic-chemistry.org

In this strategy, this compound reacts with an aldehyde or a ketone to form an intermediate imine (a Schiff base). This imine is then reduced in situ to form a new, more substituted secondary amine. The equilibrium of imine formation is typically driven forward by the removal of water. wikipedia.org

Reaction Scheme: Reductive Amination with this compound

A variety of reducing agents can be employed, with their selection depending on the substrate's sensitivity and desired reaction conditions.

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A common, effective reducing agent. researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder than NaBH₄; selective for the imine in the presence of carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and effective, often used for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, etc.) | A "green" method that produces water as the only byproduct. frontiersin.org |

This strategy is highly versatile for creating a diverse library of secondary amines with varied alkyl and aryl substituents.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. organic-chemistry.org It readily participates in nucleophilic substitution reactions with a variety of electrophiles, leading to the formation of new C-N bonds.

A classic example is the reaction with alkyl halides (SN2 reaction), where the amine displaces a halide to form a secondary amine salt, which is then neutralized to the free amine.

R-X + H₂N-CH(Ph)(Cy) → [R-NH₂-CH(Ph)(Cy)]⁺X⁻

The amine also reacts with aryl halides under specific catalytic conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C(aryl)-N bonds. wikipedia.orgacsgcipr.org This reaction allows for the coupling of this compound with various aryl bromides, iodides, or triflates in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition: The aryl halide adds to a Pd(0) catalyst.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org

Derivatization Strategies for Functionalization and Advanced Applications

Amide Formation and Acylation Reactions

One of the most fundamental and widely utilized reactions of this compound is acylation to form amides. This transformation is crucial for synthesizing a vast array of chemical structures. The reaction typically involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of an acylating agent. savemyexams.com

Acylation with Acyl Chlorides: The reaction with acyl chlorides is rapid and often exothermic, proceeding via a nucleophilic addition-elimination mechanism. docbrown.infochemguide.co.uk The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion to form the N-substituted amide. An additional equivalent of amine or a non-nucleophilic base is required to neutralize the HCl byproduct. chemguide.co.uk

Acylation with Carboxylic Acids (Amide Coupling): Direct reaction with carboxylic acids is generally unfavorable as it leads to an acid-base reaction forming a stable ammonium carboxylate salt. libretexts.org To facilitate amide bond formation, the carboxylic acid must be "activated." This is achieved using coupling reagents.

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.orghepatochem.com |

| Phosphonium Salts (e.g., BOP, PyBOP) | Forms a highly reactive acyloxyphosphonium intermediate. |

| Aminium/Uronium Salts (e.g., HBTU, HATU) | Generates an activated ester in situ, which readily reacts with the amine. |

| Silane-based Reagents (e.g., Diphenylsilane) | A modern, greener approach that facilitates direct condensation. themjalab.com |

These methods are foundational in fields like peptide synthesis and medicinal chemistry, allowing for the construction of complex molecules under mild conditions. hepatochem.com The choice of coupling agent is dictated by factors such as substrate complexity, desired yield, and racemization risk for chiral substrates.

Sulfonylation Reactions for Enhanced Stability and Bioactivity

The sulfonylation of this compound involves the reaction of its primary amine group with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide (a compound containing the -SO₂NH- group). This transformation is significant for enhancing the chemical stability and modulating the biological activity of the parent amine. The reaction typically proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The general reaction can be represented as follows:

C₆H₅CH(C₆H₁₁)NH₂ + R-SO₂Cl → C₆H₅CH(C₆H₁₁)NHSO₂R + HCl

This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of the 'R' group on the sulfonyl chloride can significantly influence the properties of the resulting sulfonamide. For instance, arylsulfonyl chlorides like benzenesulfonyl chloride or p-toluenesulfonyl chloride are commonly used. The reaction conditions, including solvent and temperature, can be optimized to achieve high yields. For example, reactions are often performed in solvents like dichloromethane at temperatures ranging from 0 °C to room temperature. nih.gov

Table 1: Examples of Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Benzenesulfonyl chloride | N-(cyclohexyl(phenyl)methyl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride | N-(cyclohexyl(phenyl)methyl)-4-methylbenzenesulfonamide |

| This compound | Methanesulfonyl chloride | N-(cyclohexyl(phenyl)methyl)methanesulfonamide |

Formation of Schiff Bases and Related Imine Derivatives

This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. jetir.orglibretexts.org This reaction is a cornerstone of imine chemistry and provides a versatile method for synthesizing a wide array of derivatives. ijnc.irresearchgate.net

The formation of a Schiff base is a reversible, acid-catalyzed, two-step process. libretexts.orgeijppr.com

Nucleophilic Addition: The nitrogen atom of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine or hemiaminal. eijppr.comresearchgate.net

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, making the hydroxyl group a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable imine double bond. libretexts.orgeijppr.com

C₆H₅CH(C₆H₁₁)NH₂ + R-C(=O)-R' → C₆H₅CH(C₆H₁₁)N=C(R)R' + H₂O

The pH of the reaction medium is a critical factor. The reaction rate is typically maximal in a mildly acidic environment (pH ~4-5). libretexts.org If the pH is too low, the amine will be protonated, rendering it non-nucleophilic. libretexts.org If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org The reaction is often carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of an acid such as glacial acetic acid. jetir.orgekb.eg

The nature of the carbonyl compound (aldehyde or ketone) and any substituents can affect the rate and equilibrium of the reaction. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. thermofisher.com A wide variety of aromatic and aliphatic aldehydes and ketones can be used to generate a diverse library of Schiff base derivatives of this compound. These derivatives are important intermediates in organic synthesis and have been studied for their potential biological activities. jetir.org

Table 2: Schiff Base Formation with this compound

| Carbonyl Compound | Resulting Schiff Base (Imine) |

|---|---|

| Benzaldehyde | N-(cyclohexyl(phenyl)methyl)-1-phenylmethanimine |

| Acetone | N-(cyclohexyl(phenyl)methyl)propan-2-imine |

| Cyclohexanone (B45756) | N-(cyclohexyl(phenyl)methyl)cyclohexanimine |

Advanced Derivatization Techniques for Analytical and Synthetic Purposes

Derivatization of this compound is a key strategy employed for both analytical and synthetic applications. These techniques involve transforming the amine into a new compound with properties more suitable for a specific purpose, such as enhancing detectability for analysis or introducing new functionalities for further synthetic steps.

Analytical Derivatization:

For analytical purposes, especially for chiral separations and quantification, derivatization is often essential. This compound is a chiral compound, existing as two enantiomers. To separate and quantify these enantiomers, chiral derivatizing agents (CDAs) are used to convert the enantiomeric mixture into a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Commonly used CDAs for primary amines include:

Isothiocyanates: Chiral isothiocyanates react with the amine to form diastereomeric thioureas. The reaction is typically rapid and proceeds under mild conditions. rsc.org For example, a chiral isothiocyanate can be added to a solution containing the racemic amine, and after a short reaction time, the resulting diastereomeric thioureas can be analyzed, often by NMR spectroscopy or HPLC. rsc.org

Chloroformates: Reagents like (1-(9-fluorenyl)ethyl chloroformate (FLEC) are fluorescent chiral derivatizing agents. They react with the amine to form stable, highly fluorescent diastereomeric carbamates, which allows for sensitive detection and accurate quantification of each enantiomer using fluorescence detectors in HPLC. researchgate.net

Acid Chlorides: Chiral acid chlorides can be used to form diastereomeric amides, which can then be separated chromatographically. researchgate.net

Synthetic Derivatization:

In synthetic chemistry, derivatization is used to introduce protecting groups or to activate the molecule for further transformations.

Protecting Groups: The primary amine of this compound can be protected to prevent it from reacting in subsequent synthetic steps. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O), or the benzyloxycarbonyl (Cbz) group, introduced using benzyl chloroformate. These groups can be selectively removed under specific conditions later in the synthetic sequence.

Functional Group Interconversion: The amine group can be converted into other functional groups. For instance, it can be transformed into an azide or subjected to reactions that modify the phenyl or cyclohexyl rings, with the amine group either protected or participating in the reaction.

These derivatization techniques significantly expand the utility of this compound in both analytical chemistry for stereochemical analysis and in organic synthesis as a versatile building block.

Stereochemical Investigations and Conformational Dynamics of Cyclohexyl Phenyl Methanamine

Stereochemistry at the Methanamine Chiral Center

The core structure of Cyclohexyl(phenyl)methanamine features a single stereogenic center, also known as a chiral center. This center is the methanamine carbon atom, which is bonded to four distinct substituent groups: a phenyl group, a cyclohexyl group, an amino group (-NH₂), and a hydrogen atom. The presence of this chiral center means the molecule is not superimposable on its mirror image.

Consequently, this compound exists as a pair of enantiomers: (R)-Cyclohexyl(phenyl)methanamine and (S)-Cyclohexyl(phenyl)methanamine. These two molecules are mirror images of each other and, while possessing identical physical properties such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. A 50:50 mixture of both enantiomers is known as a racemic mixture and exhibits no net optical activity. libretexts.orglibretexts.org

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four substituents attached to the chiral center based on atomic number. The spatial arrangement of these ranked groups determines whether the stereocenter is designated as (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).

Conformational Analysis of the Cyclohexane (B81311) Ring System

Through a process known as ring flipping, one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa. For this compound, the entire -CH(Ph)NH₂ substituent is connected to the cyclohexane ring. This is a sterically bulky group. When a large substituent is in an axial position, it experiences destabilizing steric repulsion with the two other axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction.

| Substituent (on Cyclohexane) | A-Value (kcal/mol) | Favored Position |

|---|---|---|

| -H | 0 | N/A |

| -CH₃ (Methyl) | 1.7 | Equatorial |

| -C₆H₅ (Phenyl) | ~3.0 | Equatorial |

This table illustrates the energetic penalty (A-value) for a substituent being in the axial position compared to the equatorial position. Larger values indicate a stronger preference for the equatorial position. The -CH(Ph)NH₂ group is expected to have a large A-value, similar to or greater than the phenyl group.

Diastereomeric Relationships and Their Influence on Reaction Outcomes

This compound, with its single chiral center, only exists as a pair of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and they arise only when a molecule has two or more chiral centers.

Diastereomers can be formed from the this compound scaffold if a second stereocenter is introduced. For instance, if the cyclohexane ring were substituted, such as with a methyl group at the 4-position, four stereoisomers would be possible: (1R,4R), (1S,4S), (1R,4S), and (1S,4R).

The relationship between (1R,4R) and (1S,4S) is enantiomeric.

The relationship between (1R,4S) and (1S,4R) is also enantiomeric.

The relationship between (1R,4R) and (1R,4S) is diastereomeric.

| Isomer 1 | Isomer 2 | Stereochemical Relationship |

|---|---|---|

| (1R,4R)-4-Methylthis compound | (1S,4S)-4-Methylthis compound | Enantiomers |

| (1R,4R)-4-Methylthis compound | (1R,4S)-4-Methylthis compound | Diastereomers |

| (1R,4S)-4-Methylthis compound | (1S,4R)-4-Methylthis compound | Enantiomers |

This table illustrates the stereochemical relationships in a hypothetical substituted derivative of this compound.

The existence of multiple stereocenters has a profound influence on reaction outcomes. Unlike enantiomers, diastereomers have different physical properties and energies. In chemical synthesis, the pre-existing stereochemistry in a molecule can direct the formation of a new stereocenter, a principle known as diastereoselective synthesis. For example, if a substituted derivative of this compound were to undergo a reaction (e.g., reduction of a ketone), the incoming reagent would likely approach from the less sterically hindered face of the molecule. The established stereocenters create a biased three-dimensional environment, leading to the preferential formation of one diastereomer over the other. scienceopen.comscielo.br This control over stereochemistry is fundamental in the synthesis of complex molecules like pharmaceuticals. acs.orgnih.gov

Applications of Cyclohexyl Phenyl Methanamine in Advanced Organic Synthesis

Significance as a Pivotal Intermediate in Complex Organic Molecule Construction

The structural characteristics of cyclohexyl(phenyl)methanamine make it a key intermediate in the synthesis of more complex molecular architectures. The primary amine group serves as a versatile functional handle, allowing for its incorporation into larger structures through a variety of chemical transformations, including amidation, alkylation, and reductive amination. The presence of both aliphatic (cyclohexyl) and aromatic (phenyl) rings allows for the introduction of specific steric and electronic properties into target molecules. This is particularly valuable in medicinal chemistry, where precise control over a molecule's three-dimensional shape and electronic distribution is critical for its biological activity. Its role as a building block facilitates the synthesis of compounds with potential therapeutic applications.

Utility in Asymmetric Synthesis and Enantioselective Chemical Transformations

In the realm of stereochemistry, chiral auxiliaries are temporarily integrated into an organic compound to direct the stereochemical course of a synthesis. wikipedia.org Cyclohexyl-based structures are recognized for their effectiveness in inducing high diastereofacial selectivity in carbon-carbon bond-forming reactions and various reduction processes. sigmaaldrich.com These auxiliaries can be recycled, adding to their practical utility. sigmaaldrich.com

While direct examples detailing this compound as a primary chiral auxiliary are specialized, the principles of using structurally similar chiral amines are well-established. Chiral amines can be used to form chiral amides or imines, which then undergo diastereoselective reactions. The steric hindrance provided by the bulky cyclohexyl and phenyl groups of the auxiliary can effectively shield one face of the reactive intermediate, compelling an incoming reagent to approach from the opposite, less hindered side. This directed attack leads to the preferential formation of one diastereomer over the other. Following the stereoselective transformation, the chiral auxiliary can be cleaved from the product, yielding an enantiomerically enriched molecule. This strategy is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer drugs and other valuable chiral compounds.

Design and Application of this compound-Derived Ligands in Metal Catalysis

The this compound framework is an excellent starting point for the rational design of chiral ligands used in asymmetric transition metal catalysis. By chemically modifying the amine group to incorporate additional coordinating atoms like phosphorus, a variety of powerful ligands can be created.

The rational design of chiral ligands is crucial for achieving high enantioselectivity in metal-catalyzed reactions. Ligands derived from scaffolds similar to this compound, such as those incorporating cyclohexyl groups on phosphorus atoms, have been synthesized and studied. tubitak.gov.tr The design often involves creating diaminophosphine ligands where the phosphorus atoms chelate to a metal center. tubitak.gov.tr The bulky cyclohexyl groups on the phosphorus atoms create a well-defined and rigid chiral environment around the metal. This steric bulk is instrumental in differentiating between the two prochiral faces of a substrate, leading to high enantioselectivity in the product. The electronic properties of these ligands can also be fine-tuned to optimize the catalytic activity of the metal complex.

Ligands derived from cyclohexyl-containing phosphines have demonstrated excellent performance in a variety of important transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling: In Suzuki-Miyaura and Heck cross-coupling reactions, palladium complexes bearing diaminophosphine ligands with cyclohexyl substituents on the phosphorus atoms have proven to be effective catalysts. tubitak.gov.tr These catalysts have shown high activity for the coupling of various aryl bromides. tubitak.gov.tr For instance, a palladium complex with a N,N'-bis(dicyclohexylphosphino) ligand was found to be more active and efficient in the Suzuki coupling of p-bromoacetophenone with phenylboronic acid compared to its isopropyl analogue, leading to nearly complete conversion. tubitak.gov.tr The use of bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like unactivated aryl chlorides and hindered systems. nih.gov

Rhodium-Catalyzed Transformations: Chiral phosphine ligands are extensively used in rhodium-catalyzed asymmetric hydrogenation of olefins, such as the precursors to amino acids. researchgate.net Rhodium complexes with cyclic(amino)(alkyl)carbene (CAAC) ligands, which can feature cyclohexyl groups, are efficient and selective catalysts for the hydrogenation of aromatic rings. tcichemicals.com These catalysts enable the synthesis of cis-configured cyclohexane (B81311) derivatives while preserving other functional groups. tcichemicals.com

Ruthenium-Catalyzed Transformations: Ruthenium complexes are widely used as catalysts for transfer hydrogenation, a method for reducing ketones to alcohols. webofproceedings.org Ruthenium(II)-arene complexes with various nitrogen-based ligands successfully catalyze the transfer hydrogenation of ketones like benzophenone (B1666685) to benzhydrol using 2-propanol as the hydrogen source. mdpi.com The catalytic activity is influenced by the ligand structure, with turnover frequencies reaching as high as 112,000 h⁻¹ in some systems. rsc.org Cationic ruthenium pincer nitrosyl complexes have also been shown to be highly active for the transfer hydrogenation of ketones and aldehydes under mild conditions. dtu.dk

The following table provides illustrative examples of the performance of catalysts bearing cyclohexylphosphine (B1595701) or related ligands in key transformations.

| Ligand/Catalyst Type | Metal | Reaction Type | Substrate Example | Product/Conversion |

| Palladium(II)-diaminophosphine with cyclohexyl groups | Palladium | Suzuki-Miyaura Coupling | p-Bromoacetophenone and Phenylboronic acid | Nearly quantitative conversion |

| CAAC-Rhodium complex | Rhodium | Aromatic Hydrogenation | Aromatic ketones | Selective formation of cis-cyclohexanols |

| Ruthenium(II) p-cymene (B1678584) complex | Ruthenium | Transfer Hydrogenation | Benzophenone | 94% conversion to benzhydrol |

Computational Chemistry and Theoretical Characterization of Cyclohexyl Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of Cyclohexyl(phenyl)methanamine. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry and electronic properties.

Detailed research findings from DFT studies on analogous compounds, such as 1-hydroxycyclohexyl phenyl ketone and other derivatives, reveal key electronic and reactivity parameters. researchgate.netchemrxiv.org Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various properties. ripublication.comresearchgate.net

Key parameters derived from these calculations help in predicting the molecule's behavior in chemical reactions:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ripublication.comresearchgate.net

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. researchgate.netchemrxiv.orgresearchgate.net These include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released upon gaining an electron (EA ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

The following table presents typical quantum chemical parameters that would be calculated for this compound, based on established methodologies for similar molecules. researchgate.netchemrxiv.org

| Parameter | Definition | Typical Formula |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Directly Calculated |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Directly Calculated |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of Chemical Stability |

| Ionization Potential (IP) | Energy to remove an electron | IP ≈ -EHOMO |

| Electron Affinity (EA) | Energy released when gaining an electron | EA ≈ -ELUMO |

| Electronegativity (χ) | Tendency to attract electrons | χ ≈ (IP + EA) / 2 |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | η ≈ (IP - EA) / 2 |

| Electrophilicity Index (ω) | Propensity to accept electrons | ω = μ2 / 2η (where μ is chemical potential, -χ) |

Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule, further explaining its stability. researchgate.netripublication.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the nature of its interactions with other molecules.

Conformational Analysis: The structure of this compound features two key flexible components: the cyclohexane (B81311) ring and the rotatable bond connecting the two ring systems.

Cyclohexane Ring: The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain. chemistrysteps.com MD simulations can explore the energy barrier associated with the "ring flip" process, where one chair conformer converts to another. The phenylmethanamine group can occupy either an axial or an equatorial position. Due to steric hindrance, the equatorial position is generally the more stable and thus more populated conformation. youtube.com

Substituent Orientation: Simulations can also map the rotational energy landscape of the bond between the chiral carbon and the phenyl group, identifying the most stable rotamers.

Intermolecular Interactions: MD simulations are particularly useful for understanding how this compound interacts with itself or with other molecules in a condensed phase.

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and acceptor, and simulations can quantify the strength, lifetime, and geometry of these bonds.

Van der Waals and π-Interactions: The phenyl and cyclohexyl groups contribute to intermolecular forces through Van der Waals interactions. Comparative studies on similar structures have shown that phenyl groups can participate in specific C-H···π interactions, which can lead to less dynamic motion in the solid state. rsc.org The cyclohexyl group, being aliphatic, engages in less specific hydrophobic interactions. rsc.org

Solvent Effects: By including explicit solvent molecules (like water or an organic solvent) in the simulation box, MD can model how the solvent structure around this compound influences its conformation and behavior.

Prediction of Stereoselectivity in this compound-Involved Reactions

This compound possesses a chiral center at the carbon atom bonded to both the phenyl and cyclohexyl rings. Consequently, it exists as a pair of enantiomers, (R)- and (S)-Cyclohexyl(phenyl)methanamine. Computational chemistry offers powerful methods to predict and understand the stereoselectivity of reactions that produce or use this chiral amine.

The prediction of stereoselectivity typically involves calculating the energy profiles of the reaction pathways leading to the different stereoisomers. The product that is formed via the lowest energy transition state is predicted to be the major product.

Transition State Modeling: Using quantum mechanical methods like DFT, the geometries and energies of the transition states for the formation of the (R) and (S) enantiomers can be calculated. A significant difference in the activation energies for the two pathways would imply a high degree of stereoselectivity. This approach is fundamental to the rational design of asymmetric syntheses.

Molecular Docking: In reactions involving enzymes or chiral catalysts, molecular docking can be used to model the interaction between the substrate and the catalyst. Docking simulations can predict the preferred binding mode of a prochiral precursor within the catalyst's active site. The binding orientation that positions the substrate for attack from a specific face will lead to the preferential formation of one enantiomer. This technique has been successfully used to elucidate the mechanisms of chiral resolution in chromatographic systems, where enantiomers bind with different affinities to a chiral stationary phase. nih.govmdpi.com

The development of effective methods for chiral separation is a significant area of research. nih.gov Computational modeling aids in understanding the underlying mechanisms of chiral recognition, which is crucial for designing efficient resolution processes, such as the formation of diastereomeric salts with a resolving agent. rsc.org

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational Structure-Activity Relationship (SAR) studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug discovery for optimizing lead compounds.

For a class of compounds like this compound derivatives, a computational SAR study would typically involve the following steps:

Data Set Assembly: A collection of structurally related analogs with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is gathered.

Descriptor Calculation: For each molecule in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN). medjchem.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques (e.g., cross-validation) and by predicting the activity of a set of compounds not used in the model's creation. nih.gov

Studies on very close analogs like 1-phenylcyclohexylamine (B1663984) and C-(3-aminomethyl-cyclohexyl)-methylamine derivatives have successfully employed this approach. medjchem.comnih.gov In these studies, DFT-based quantum chemical descriptors are often used alongside other descriptors to build robust models. medjchem.com

The table below lists common types of molecular descriptors used in computational SAR studies.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | Basic constitutional properties |

| 2D Descriptors | Topological Indices, Polar Surface Area (TPSA), LogP | Molecular connectivity, polarity, hydrophobicity |

| 3D Descriptors | Molecular Shape Indices, Steric Fields (from CoMFA) | Three-dimensional shape and steric properties |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic structure and reactivity |

The resulting QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound. The model also provides insights into the structural features that are either beneficial or detrimental to activity, guiding the design of more potent and selective molecules. researchgate.netmdpi.com

Pharmacological and Biological Activity Research of Cyclohexyl Phenyl Methanamine and Its Derivatives

Investigation as Potential Therapeutic Agents

The exploration of cyclohexyl(phenyl)methanamine and its analogs as therapeutic agents has been a subject of interest in medicinal chemistry. The scaffold of this compound provides a versatile platform for the design of molecules aimed at specific biological targets.

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in inflammatory and immune responses. Inhibition of PDE4 has been a therapeutic strategy for various inflammatory conditions. A comprehensive search of scientific literature and databases did not yield specific research investigating this compound or its derivatives as inhibitors of phosphodiesterase 4 (PDE4). While the field of PDE4 inhibitors is extensive, with numerous compounds being explored for their therapeutic potential in diseases like chronic obstructive pulmonary disease (COPD) and psoriasis, this particular chemical class does not appear to have been a focus of such research to date.

Malaria remains a significant global health concern, necessitating the discovery of novel and effective antimalarial agents. Phenotypic screening of compound libraries against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a common strategy for identifying new therapeutic leads. However, based on available scientific literature, there is no specific research reporting on the evaluation of this compound or its derivatives for antimalarial efficacy. While various chemical scaffolds are under investigation for their potential to combat malaria, this particular compound family has not been highlighted in published antimalarial drug discovery efforts.

Derivatives of cyclohexylamine (B46788) have been investigated for a range of therapeutic applications, with some research indicating neurological activities. The rigid cyclohexyl scaffold, in combination with the phenyl group and the amine, presents a framework for designing molecules that can interact with biological targets within the central nervous system. The potential for these compounds to treat CNS disorders is an area of ongoing exploration.

One area of investigation has been the analgesic effects of phencyclidine derivatives, which share some structural similarities with this compound. For instance, new methyl and methoxy hydroxyl derivatives of phencyclidine have been synthesized and studied for their analgesic properties. nih.gov These studies provide a rationale for exploring related structures, such as derivatives of this compound, for their potential in pain management and other neurological applications.

A significant area of research for derivatives of this compound has been their activity as modulators of monoamine transporters. These transporters, which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), are critical for regulating neurotransmitter levels in the brain and are important targets for the treatment of depression and other mood disorders.

A novel cyclohexylarylamine chemotype, N-methyl-1-(1-phenylcyclohexyl)methanamine, has been identified as a potent triple reuptake inhibitor of serotonin, norepinephrine, and dopamine. nih.gov Optimized compounds from this series have demonstrated high brain penetrance and in vivo activity in preclinical models of depression, such as the mouse tail suspension test, without causing general motor stimulation. nih.gov

Below is a data table summarizing the in vitro potency of a key compound from this research:

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |

| 1 | 169 | 85 | 21 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2011. nih.gov

This research highlights the potential of the this compound scaffold in the development of new antidepressant agents with a broad spectrum of activity on key neurotransmitter systems.

Elucidation of Molecular Mechanisms of Action and Biological Target Interactions

The primary molecular mechanism of action identified for derivatives of this compound is the inhibition of monoamine transporters. By binding to SERT, NET, and DAT, these compounds block the reuptake of their respective neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

The development of N-methyl-1-(1-phenylcyclohexyl)methanamine as a triple reuptake inhibitor suggests that this class of compounds can interact with the binding sites of all three major monoamine transporters. nih.gov The specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, that govern the binding of these ligands to the transporters are subjects for further investigation, potentially through molecular modeling and structural biology studies.

Advanced Analytical Methodologies for the Characterization and Quantification of Cyclohexyl Phenyl Methanamine

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation of Cyclohexyl(phenyl)methanamine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton, and the aliphatic protons of the cyclohexyl ring are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environments.

| Proton Type | Typical Chemical Shift Range (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet | 5H |

| Methine (CH-N) | ~3.50 | Doublet of Doublets or Triplet | 1H |

| Cyclohexyl | 1.00 - 2.00 | Multiplet | 11H |

| Amine (NH₂) | Variable (broad singlet) | Singlet | 2H |

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbons of the phenyl ring, the methine carbon, and the carbons of the cyclohexyl ring.

| Carbon Type | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Aromatic (ipso-C) | ~145 |

| Aromatic (ortho-, meta-, para-C) | 125 - 129 |

| Methine (CH-N) | ~60 |

| Cyclohexyl (CH) | ~45 |

| Cyclohexyl (CH₂) | 25 - 35 |

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Under electron ionization (EI), the molecule typically undergoes fragmentation, producing characteristic ions. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₁₉N, approx. 189.30 g/mol ).

Common fragmentation pathways for similar structures often involve the cleavage of the C-C bond between the phenyl and cyclohexyl groups or the loss of the amino group.

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₃H₁₉N]⁺ | 189 |

| [M-C₆H₁₁]⁺ | [C₆H₅CHNH₂]⁺ | 106 |

| [C₆H₅CH₂]⁺ | Tropylium ion | 91 |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a suitable buffer), can effectively separate this compound from potential impurities. Detection is typically achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs, such as 254 nm.

For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID), is another powerful technique for purity assessment, particularly for volatile compounds. Due to the polar nature of the amine group, direct analysis of this compound by GC can sometimes lead to peak tailing. However, with an appropriate capillary column, such as one with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane), and optimized temperature programming, good chromatographic performance can be achieved. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Specialized Derivatization Protocols for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. For this compound, derivatization can be particularly beneficial for GC analysis and for enhancing detection in HPLC.

Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the hydrogens of the amine group with trimethylsilyl (B98337) (TMS) groups. This derivatization increases the volatility and thermal stability of this compound, leading to improved peak shape and resolution in GC analysis.

Acylation is another effective derivatization strategy. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the primary amine to form stable amide derivatives. These fluorinated derivatives are highly volatile and exhibit excellent response with an Electron Capture Detector (ECD) in GC, allowing for trace-level quantification. In HPLC, derivatization with a chromophoric or fluorophoric acylating agent can significantly enhance UV or fluorescence detection, respectively.

| Derivatization Method | Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | N,N-bis(trimethylsilyl)-cyclohexyl(phenyl)methanamine | Increased volatility and thermal stability for GC. |

| Acylation | TFAA, PFPA | N-trifluoroacetyl or N-pentafluoropropionyl derivative | Improved volatility and ECD sensitivity in GC. |

| Acylation with Chromophore | Dansyl chloride | Dansyl derivative | Enhanced UV and fluorescence detection in HPLC. |

By employing these advanced analytical methodologies, a comprehensive characterization and quantification of this compound can be achieved, ensuring its quality and suitability for its intended applications.

Conclusion and Future Perspectives in Cyclohexyl Phenyl Methanamine Research

Synthesis of Key Research Achievements and Contributions to Chemical Science

The primary contribution of Cyclohexyl(phenyl)methanamine to chemical science lies in its role as a chiral building block for the synthesis of more complex molecules. The successful isolation and characterization of its enantiomers represent a significant achievement, providing chemists with access to specific stereoisomers crucial for building molecules with precise three-dimensional arrangements.

Key achievements related to this class of compounds include:

Enabling Stereocontrolled Synthesis: The availability of enantiomerically pure forms of this compound allows for its use as a starting material or intermediate in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry is critical for function. nbinno.com The presence of a chiral center dictates the spatial orientation of subsequent chemical modifications.

Development of Synthetic Routes: Research into the synthesis of this compound and related structures has spurred advancements in synthetic methodologies. These include transition metal-catalyzed asymmetric hydrogenation of imines and reductive amination techniques, which are fundamental reactions for C-N bond formation. nih.govacs.org

Foundation for Ligand Development: Amines with bulky substituents are often explored as chiral ligands in asymmetric catalysis. The structural motifs within this compound make it a candidate for the development of new ligands that can induce high stereoselectivity in metal-catalyzed reactions.

A summary of synthetic approaches that can be applied to or have been inspired by the synthesis of chiral amines like this compound is presented below.

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of a precursor imine using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) and hydrogen gas. | High enantioselectivity, atom economy. |

| Reductive Amination | Reaction of a ketone (cyclohexyl phenyl ketone) with an amine source, followed by reduction of the intermediate imine. | Versatile, wide range of reagents. |

| Biocatalysis | Use of enzymes, such as transaminases, to catalyze the asymmetric amination of a ketone precursor. | High selectivity, mild reaction conditions. nih.gov |

Identification of Unexplored Research Avenues and Challenges

Despite its utility, the full potential of this compound remains to be explored, and several challenges persist in its synthesis and application.

Stereoselective Synthesis: A primary challenge is the development of highly efficient and cost-effective methods for its asymmetric synthesis. While general methods for chiral amine synthesis exist, optimizing these for this specific substrate to achieve near-perfect enantiomeric excess (>99% ee) under mild and scalable conditions remains an active area of research. acs.org

Catalyst Development: There is a need for novel chiral catalysts specifically designed for the synthesis of sterically demanding amines like this compound. The steric hindrance from the cyclohexyl group can pose a challenge for existing catalytic systems.

Unexplored Applications in Organocatalysis: The potential of this compound and its derivatives as organocatalysts is an underexplored field. Its secondary amine functionality could be utilized in enamine or iminium ion catalysis, opening new avenues for its application.

Derivatization and Functionalization: Systematic exploration of the derivatization of the amine, phenyl, or cyclohexyl groups could lead to new compounds with unique properties. For example, functionalizing the phenyl ring could modulate its electronic properties for applications in materials science or as a ligand.

Prognosis for Emerging Methodologies and Novel Applications

The future of this compound research is likely to be driven by the adoption of emerging synthetic technologies and the discovery of novel applications.

Emerging Synthetic Methods: Biocatalysis, particularly the use of engineered enzymes like ω-transaminases, is poised to offer a green and highly selective route to chiral amines. nih.gov These methods operate under environmentally benign conditions and can provide access to single enantiomers with exceptional purity. nih.gov Additionally, advancements in photoredox catalysis may enable new pathways for the synthesis and functionalization of such amines.

Novel Pharmaceutical Scaffolds: The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an attractive starting point for the design of new therapeutic agents. Its structure can be used to orient functional groups in specific vectors to optimize interactions with biological targets like enzymes and receptors. researchfloor.org

Chiral Materials Science: The use of chiral molecules to impart unique optical or electronic properties to materials is a growing field. This compound could be incorporated into polymers or liquid crystals to create materials with chiroptical properties for applications in displays and sensors. nbinno.com

Broader Impact of this compound Research on Chemical and Pharmaceutical Sciences

The study of specific molecules like this compound contributes significantly to the broader landscape of chemical and pharmaceutical sciences. The pursuit of efficient synthetic routes to this and other chiral amines drives innovation in asymmetric catalysis, a cornerstone of modern organic chemistry.

In the pharmaceutical industry, the availability of a diverse toolkit of chiral building blocks is essential for drug discovery and development. longdom.org Chirality is a critical factor that influences a drug's efficacy, metabolism, and safety profile. longdom.org The ability to incorporate a specific stereocenter, such as the one offered by this compound, allows medicinal chemists to fine-tune the properties of a drug candidate, leading to safer and more effective medicines. nbinno.com The development of single-enantiomer drugs over racemic mixtures is a major trend in the industry, driven by regulatory pressures and a deeper understanding of pharmacology. nih.gov Therefore, research into the synthesis and application of chiral molecules like this compound has a lasting impact by expanding the synthetic toolbox and ultimately contributing to the creation of improved human therapeutics.

Q & A

Q. What are the common synthetic routes for Cyclohexyl(phenyl)methanamine, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a base (e.g., NaOH) facilitates the reaction between phenylmethyl halides and cyclohexylamine under controlled temperatures (40–60°C). Solvent selection (e.g., THF or DCM) and stoichiometric ratios are critical for yield optimization. Steric hindrance from the cyclohexyl group may require prolonged reaction times or catalysts like Pd/C for reductive amination .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

Q. What are the common chemical reactions involving this compound?

The amine group participates in:

- Acylation : Reacting with acyl chlorides to form amides.

- Oxidation : Conversion to nitriles or imines under strong oxidizing conditions.

- Salt formation : Hydrochloride salts improve stability for storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Systematic substitution on the phenyl or cyclohexyl rings alters target affinity and metabolic stability. For instance:

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

Q. What computational strategies predict this compound’s metabolic stability and toxicity?

Q. What experimental approaches assess this compound’s interaction with biological targets?

Q. How can researchers mitigate challenges posed by steric hindrance during synthesis?

- Catalytic systems : Use bulky ligands (e.g., Josiphos) in asymmetric catalysis to improve stereoselectivity.

- Microwave-assisted synthesis : Reduces reaction time by enhancing molecular collision efficiency.

- Protecting groups : Temporarily shield the amine (e.g., Boc protection) during multi-step syntheses .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Spill management : Neutralize with dilute HCl and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.